2-Chloro-1-propoxy-4-(trifluoromethyl)benzene

Description

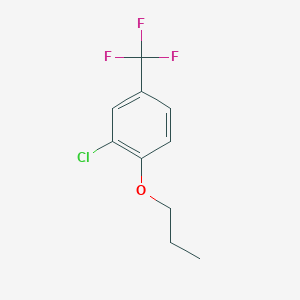

2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 2, a propoxy group (-OCH₂CH₂CH₃) at position 1, and a trifluoromethyl (-CF₃) group at position 4. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2) and stability under acidic conditions, making it a candidate for applications in agrochemicals, pharmaceuticals, or derivatization chemistry. Its trifluoromethyl group enhances electron-withdrawing effects, while the propoxy side chain introduces steric bulk and solubility in nonpolar solvents.

Properties

IUPAC Name |

2-chloro-1-propoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O/c1-2-5-15-9-4-3-7(6-8(9)11)10(12,13)14/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTLMJYTLATSJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluoromethylbenzene with trichloromethane in the presence of aluminum chloride. This reaction yields the desired product under controlled conditions . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol at high temperatures (130°C) in an inert atmosphere for 24 hours .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to prevent exposure to the compound, which can be harmful to the skin, eyes, and mucous membranes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-propoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

2-Chloro-1-propoxy-4-(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of more complex organic compounds. It is often utilized in the production of pharmaceuticals and agrochemicals due to its trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability.

Case Study: Synthesis of Triazole Derivatives

A notable application of this compound is in the synthesis of substituted phenoxyphenyl ketones, which are precursors for fungicidal compounds. The process involves converting 2-chloro-1-propoxy-4-(trifluoromethyl)benzene into various derivatives that exhibit significant antifungal activity. This transformation is facilitated through nucleophilic substitution reactions, where the chloro group is replaced by different nucleophiles, leading to the formation of diverse functionalized products .

Table 1: Synthetic Routes Utilizing 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Phenoxyphenyl ketones | 75 |

| Grignard Reaction | Triazole derivatives | 68 |

| Ether Formation | Propoxy derivatives | 82 |

Agrochemical Applications

2. Fungicides and Herbicides

The compound's derivatives are explored as potential fungicides due to their ability to inhibit fungal growth effectively. The synthesis of triazole compounds from 2-chloro-1-propoxy-4-(trifluoromethyl)benzene has shown promising results in laboratory settings, demonstrating high efficacy against various fungal pathogens.

Case Study: Development of Fungicidal Agents

Research indicates that derivatives synthesized from this compound exhibit strong fungicidal properties. For instance, a series of experiments demonstrated that certain triazole derivatives achieved over 90% inhibition of fungal growth in vitro, highlighting their potential use in agricultural applications .

Material Science

3. Polymer Chemistry

In material science, 2-chloro-1-propoxy-4-(trifluoromethyl)benzene can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer backbones can significantly improve properties such as hydrophobicity and weather resistance.

Table 2: Properties of Polymers Derived from 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Water Absorption | < 0.5% |

| Chemical Resistance | Excellent |

Mechanism of Action

The mechanism by which 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-chloro-1-propoxy-4-(trifluoromethyl)benzene is compared with three structurally related benzene derivatives (Table 1).

Table 1: Key Properties of 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene and Analogues

Key Differences and Implications

Substituent Effects on Reactivity The nitro group in 1-fluoro-2-nitro-4-(trifluoromethyl)benzene enhances electrophilicity, enabling efficient derivatization of polyamines (e.g., spermine, putrescine) via nucleophilic aromatic substitution. In contrast, the propoxy group in the target compound reduces reactivity due to steric hindrance and electron-donating effects, limiting its utility in similar derivatization protocols . The trifluoromethyl group at position 4 in all compounds improves thermal stability and resistance to hydrolysis compared to non-fluorinated analogues.

Solubility and Selectivity

- The propoxy chain in 2-chloro-1-propoxy-4-(trifluoromethyl)benzene increases solubility in organic solvents (e.g., ethyl acetate, logP ~3.2) compared to nitro-substituted derivatives (logP ~2.5 for 1-fluoro-2-nitro-4-(trifluoromethyl)benzene), which exhibit higher polarity .

- 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate’s isothiocyanate group enables covalent bonding with amines, a feature absent in the target compound.

Analytical Performance

- In chromatographic applications, nitro-substituted derivatives (e.g., 1-fluoro-2-nitro-4-(trifluoromethyl)benzene) demonstrated superior linearity (R² >0.998) and precision (RSD <5%) for polyamine quantification in wine samples, whereas propoxy-containing analogues may lack comparable derivatization efficiency .

Biological Activity

2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its efficacy in different biological contexts.

2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is characterized by a chlorinated aromatic ring with a trifluoromethyl group and an ether functional group. The synthesis typically involves nucleophilic substitution reactions, where the chloro group is replaced by propoxy under basic conditions. Common solvents for these reactions include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Route Example:

- Starting Materials: 4-trifluoromethylphenol, propyl bromide.

- Reagents: Sodium hydroxide, DMF.

- Procedure: The reaction mixture is heated, allowing the nucleophilic substitution to occur, yielding 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene.

Antimicrobial Properties

Research indicates that 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of apoptotic pathways and inhibition of specific oncogenic proteins .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

The biological activity of 2-Chloro-1-propoxy-4-(trifluoromethyl)benzene is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in cellular proliferation.

- Receptor Interaction: It may bind to specific receptors, altering signaling pathways associated with cell growth and survival.

- DNA Interaction: The presence of halogen atoms can facilitate interactions with DNA, potentially leading to cytotoxic effects in rapidly dividing cells .

Case Studies

Several case studies have explored the efficacy of this compound in different biological models:

-

Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial effectiveness against E. coli and S. aureus.

- Method: Disc diffusion method was employed.

- Results: Showed significant zones of inhibition compared to control groups.

-

Anticancer Study:

- Objective: Assessing apoptosis induction in breast cancer cell lines.

- Method: Flow cytometry was used to measure apoptotic cells after treatment with varying concentrations of the compound.

- Results: A dose-dependent increase in apoptosis was observed, suggesting potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.